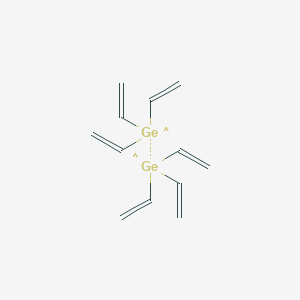![molecular formula C5H10N2O3S B14624988 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one CAS No. 55041-16-2](/img/structure/B14624988.png)
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class of chemicals. Oxazolidinones are known for their significant antibacterial properties and are used in various pharmaceutical applications. This compound features a unique structure that includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates . This method is efficient and allows for the rapid preparation of the compound with high yields.
Another method involves the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . This reaction requires the presence of a strong electron-withdrawing substituent in the starting material to achieve effective conversion.
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as tert-butyl hydroperoxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds . In biology and medicine, oxazolidinones are known for their antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria . This makes them valuable in the development of new antibiotics.
In the industrial sector, the compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a versatile building block for creating complex molecules with desired properties.
Mechanism of Action
The mechanism of action of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome . This prevents the formation of essential proteins, leading to the death of the bacterial cell. The compound’s unique structure allows it to effectively target and bind to the ribosome, making it a potent antibacterial agent.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one include other oxazolidinones such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone ring structure and exhibit similar antibacterial properties.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethyl(oxo)-lambda~6~-sulfanylidene group adds unique chemical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
55041-16-2 |
|---|---|
Molecular Formula |
C5H10N2O3S |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3S/c1-11(2,9)6-7-3-4-10-5(7)8/h3-4H2,1-2H3 |
InChI Key |
ZFKPFOWPMNJARB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NN1CCOC1=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



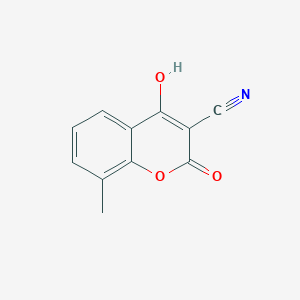
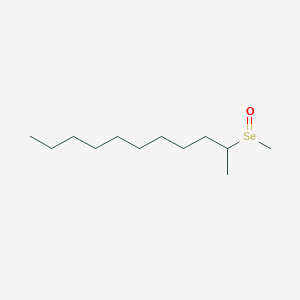
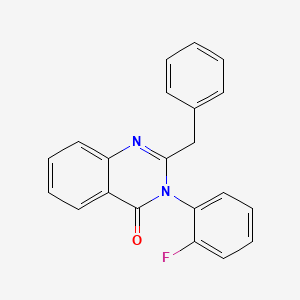
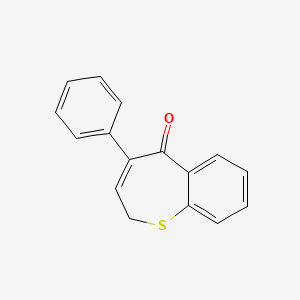

methanone](/img/structure/B14624954.png)
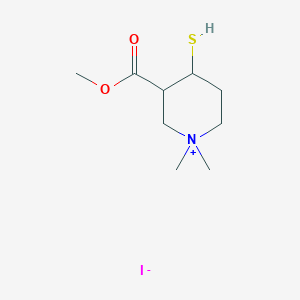

![Methyl pyrazolo[1,5-a]quinoline-3-carboxylate](/img/structure/B14624975.png)
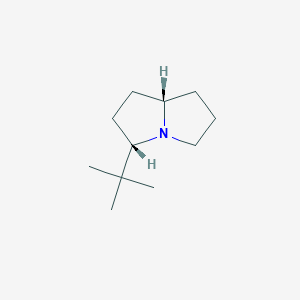
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

